molecular formula C26H28Cl2N4O2 B3179267 N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride CAS No. 1781834-89-6

N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride

Cat. No. B3179267
CAS RN: 1781834-89-6
M. Wt: 499.4
InChI Key: RQULTQQAHGYYDG-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride” has the CAS No. 1781834-89-6 and 1130067-06-9. It is not intended for human or veterinary use and is for research use only. The molecular formula of the compound is C26H28Cl2N4O2 and it has a molecular weight of 499.44 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis and reactivity of similar benzimidazole derivatives have been explored. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through a coupling process involving naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This process is significant for the synthesis of benzimidazole derivatives, which could be analogous to the chemical compound (Aleksandrov & El’chaninov, 2017).

  • Molecular Interaction Studies : Studies on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveal their molecular interactions, particularly with cannabinoid receptors. These studies involve molecular orbital methods and conformational analysis, providing insights into the binding interactions and pharmacophore models (Shim et al., 2002).

Potential Therapeutic Applications

  • Anticancer Properties : Benzimidazole derivatives, such as 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazole, have been evaluated for their anticancer properties. The compounds demonstrated moderate activity against various cancer cell lines, suggesting the potential of similar compounds for cancer treatment (Salahuddin et al., 2014).

  • Anticonvulsant Activity : Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives, which share structural similarities, indicates potential anticonvulsant properties. These compounds were tested in vivo for their ability to delay strychnine-induced seizures, showing significant delay in onset and prolongation of survival time, similar to phenobarbital (Ghareb et al., 2017).

Chemical Reactivity and Modification

  • Electrophilic Substitution Reactions : Electrophilic substitution reactions were observed in compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a structurally related compound. Such reactions involve nitration, bromination, formylation, and acylation, highlighting the potential for chemical modification and reactivity of similar benzimidazole derivatives (Aleksandrov et al., 2017).

properties

IUPAC Name

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULTQQAHGYYDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56972237

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.